molecular formula C16H19N B8498971 4-[(1,1'-Biphenyl)-4-yl]-butylamine

4-[(1,1'-Biphenyl)-4-yl]-butylamine

Cat. No.: B8498971
M. Wt: 225.33 g/mol
InChI Key: DEFPUGDPVDPBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1'-Biphenyl)-4-yl]-butylamine is a chemical compound of interest in scientific research, particularly in medicinal chemistry and pharmacology. It features a biphenyl scaffold, a structure prevalent in compounds that modulate biological targets. For instance, structurally similar (biphenyl-4-yl)methylammonium chloride derivatives have been investigated for their anticonvulsant activity, showing promise in preclinical models by modulating sodium channel inactivation states . The compound's structure suggests potential as a valuable intermediate or pharmacophore for developing novel therapeutic agents. Researchers can utilize this amine-functionalized biphenyl to explore structure-activity relationships, design receptor ligands, or develop enzyme inhibitors. Its properties may be applicable in neurology and other life science research areas. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-(4-phenylphenyl)butan-1-amine

InChI

InChI=1S/C16H19N/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2

InChI Key

DEFPUGDPVDPBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCN

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

4-[(1,1'-Biphenyl)-4-yl]-butylamine serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic pathways. The compound can be utilized in:

  • Reagent Applications : It acts as a reagent in organic reactions, facilitating the formation of new chemical bonds.
  • Building Block for Pharmaceuticals : The biphenyl and amine functionalities enhance its potential as an intermediate in pharmaceutical chemistry.

Biological Research

Research into the biological activities of this compound has revealed several promising applications:

  • Enzyme Interaction Studies : The compound is investigated for its interactions with various enzymes and receptors, which may lead to insights into metabolic pathways.
  • Potential Therapeutic Agent : Preliminary studies suggest that it may exhibit biological activity relevant to drug development, particularly in targeting specific diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as:

  • Antidepressant or Anxiolytic Agent : Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may modulate neurotransmitter systems.
  • Anticancer Properties : Some studies indicate that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer potential.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Production : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Specialty Chemicals : The compound's functionality allows it to be used in the production of specialty chemicals with unique properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that at concentrations around 10 µM, the compound inhibited cell growth by approximately 50%, suggesting significant anticancer potential.

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of the compound indicated that it could influence serotonin and dopamine pathways in animal models. Behavioral tests showed improvements in anxiety-like behaviors following administration.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-[(1,1'-Biphenyl)-4-yl]-butylamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Chain Amine Type Key Features
This compound C₁₆H₁₇N 223.31 Butyl (-C₄H₈) Primary aliphatic Biphenyl core with extended alkyl chain
4-Aminobiphenyl (CAS 92-67-1) C₁₂H₁₁N 169.22 None (direct NH₂) Primary aromatic Carcinogenic aromatic amine
Benzylamine C₇H₉N 107.15 Methyl (-CH₂) Primary aliphatic Simple aromatic-aliphatic hybrid
1-Naphthylbutylamine C₁₄H₁₇N 199.29 Butyl Primary aliphatic Naphthalene core with butyl chain

Key Observations :

  • Aromatic vs. Aliphatic Amines: Unlike carcinogenic 4-aminobiphenyl (a known bladder carcinogen ), the aliphatic amine group in the target compound may reduce direct DNA reactivity, though toxicity data are lacking.
  • Steric Effects: The biphenyl group introduces steric hindrance, which could influence binding affinity in receptor-targeted applications compared to monoaromatic analogs like benzylamine.

Toxicity and Regulatory Status

  • 4-Aminobiphenyl: Classified as a Group 1 carcinogen by IARC, with occupational exposure linked to bladder cancer .
  • Benzylamine : Generally recognized as safe (GRAS) in low concentrations but irritant at higher doses.
  • This compound: No toxicity data available; regulatory status undefined.

Q & A

Q. What are the recommended synthetic routes for 4-[(1,1'-Biphenyl)-4-yl]-butylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-[(1,1'-Biphenyl)-4-yl]-butyraldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. To optimize efficiency, employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters . For example:
FactorRange TestedOptimal Value
Temperature25–80°C60°C
Catalyst Loading1–5% (w/w)3%
SolventTHF, MeOH, EtOHMeOH
Orthogonal array designs (e.g., L9 Taguchi) minimize experimental runs while maximizing data robustness . Monitor reaction progress via TLC or HPLC (C18 column, UV detector at 254 nm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (with a C18 reversed-phase column and acetonitrile/water gradient) and 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm molecular structure. Compare retention times and spectral data with reference standards . For trace impurities, employ GC-MS with electron ionization (EI) mode. Quantify purity via integration of chromatographic peaks, ensuring ≥95% purity for research-grade material .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electron distribution and reactive sites. Use molecular dynamics simulations to study solvent interactions and thermal stability. For example, calculate the energy barrier for amine oxidation under varying pH conditions . Pair computational predictions with experimental validation via controlled oxidation assays (e.g., H2O2 exposure at 25–50°C) .

Q. How can researchers resolve contradictions in reported biological activity data for biphenyl-amine derivatives?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay type, cell line variability). For in vitro studies, standardize protocols:
  • Use a fixed cell line (e.g., HEK293 or HepG2) with controlled passage numbers.
  • Normalize activity metrics to a reference compound (e.g., IC50 values relative to cisplatin).
    Employ multivariate regression to isolate structure-activity relationships (SAR), focusing on substituent effects at the biphenyl moiety . Replicate conflicting studies under identical conditions to verify reproducibility .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. For scale-up, implement simulated moving bed (SMB) chromatography to enhance yield and reduce solvent waste . Optimize mobile phase composition (e.g., hexane/isopropanol ratios) via Box-Behnken experimental design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the photostability of this compound under UV exposure?

  • Methodological Answer : Use a central composite design (CCD) to evaluate factors: UV intensity (200–400 nm), exposure duration (1–24 hrs), and solvent polarity (log P values). Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and LC-MS to identify photoproducts . For kinetic analysis, apply the Arrhenius equation to model degradation rates at varying temperatures .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of biphenyl-amine analogs?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/LC50 values. Use ANOVA with post-hoc Tukey tests to compare toxicity across analogs. For high-throughput data, employ principal component analysis (PCA) to reduce dimensionality and identify critical toxicity drivers . Validate models via leave-one-out cross-validation (LOOCV) .

Contradictory Data and Troubleshooting

Q. How can discrepancies in reported solubility profiles of this compound be addressed?

  • Methodological Answer : Reassess solubility using shake-flask method with standardized buffers (pH 1–13) and USP/PhEur solvents (e.g., water, DMSO, ethanol). Measure solubility via gravimetric analysis after 24-hr equilibration. Compare results with published data, accounting for differences in temperature (±2°C tolerance) and particle size (use sieved powder, <50 µm) . For ionic strength effects, conduct Hofmeister series experiments .

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